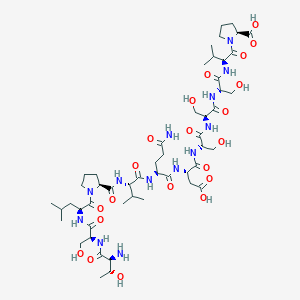

Interleukin (IL)-6 Receptor

Beschreibung

Eigenschaften

Molekularformel |

C51H85N13O21 |

|---|---|

Molekulargewicht |

1216.3 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C51H85N13O21/c1-22(2)16-28(56-42(75)31(20-67)60-47(80)37(53)25(7)69)49(82)63-14-8-10-33(63)46(79)61-38(23(3)4)48(81)54-26(12-13-35(52)70)40(73)55-27(17-36(71)72)41(74)57-29(18-65)43(76)58-30(19-66)44(77)59-32(21-68)45(78)62-39(24(5)6)50(83)64-15-9-11-34(64)51(84)85/h22-34,37-39,65-69H,8-21,53H2,1-7H3,(H2,52,70)(H,54,81)(H,55,73)(H,56,75)(H,57,74)(H,58,76)(H,59,77)(H,60,80)(H,61,79)(H,62,78)(H,71,72)(H,84,85)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,37+,38+,39+/m1/s1 |

InChI-Schlüssel |

KRNQVBYIMBCFNF-PEZSOYKISA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |

Sequenz |

One Letter Code: TSLPVQDSSSVP |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Interleukin-6 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic, four-helical cytokine that plays a central role in regulating a wide array of biological processes, including immune responses, inflammation, hematopoiesis, and metabolism.[1] Dysregulation of the IL-6 signaling pathway is implicated in the pathophysiology of numerous diseases, such as autoimmune disorders, chronic inflammatory diseases, and various cancers.[1][2] This guide provides a detailed technical overview of the IL-6 receptor signaling pathway, its downstream cascades, and the experimental methodologies used for its investigation.

Core Signaling Mechanisms: Classic, Trans-Signaling, and Cluster Signaling

The diverse and sometimes contradictory effects of IL-6 are largely determined by its mode of receptor engagement, which can be categorized into three distinct mechanisms.[3]

-

Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), also known as gp80 or CD126.[4] The expression of mIL-6R is restricted to a limited number of cell types, primarily hepatocytes, neutrophils, macrophages, and some lymphocytes.[5][6] Upon IL-6 binding, the IL-6/mIL-6R complex associates with two molecules of the ubiquitously expressed signal-transducing receptor subunit, glycoprotein (B1211001) 130 (gp130 or CD130).[7] This association induces the homodimerization of gp130, leading to the formation of a hexameric signaling complex and the initiation of intracellular signaling cascades.[8] Classic signaling is generally associated with the regenerative and anti-inflammatory functions of IL-6.[4][5]

-

Trans-Signaling: This pathway allows IL-6 to stimulate cells that do not express mIL-6R.[5] Trans-signaling is mediated by a soluble form of the IL-6 receptor (sIL-6R), which is generated through proteolytic cleavage of mIL-6R or by translation from an alternatively spliced mRNA.[6] sIL-6R can bind to IL-6 with a similar affinity as its membrane-bound counterpart.[4] The resulting IL-6/sIL-6R complex can then bind to and activate gp130 on a wide range of cells, as gp130 is ubiquitously expressed.[5] This mode of signaling is predominantly pro-inflammatory and is implicated in the pathogenesis of chronic inflammatory diseases.[4][5]

-

Cluster Signaling (Trans-presentation): A third, less-discussed mechanism involves the presentation of IL-6 by mIL-6R on one cell (e.g., a dendritic cell) to gp130 on an adjacent cell (e.g., a T cell).[3] This juxtacrine signaling is important for cell-cell communication and has been shown to play a role in the differentiation of T helper 17 (Th17) cells.[3]

Key Downstream Signaling Cascades

The formation of the active hexameric IL-6 receptor complex triggers the activation of intracellular Janus kinases (JAKs) associated with the cytoplasmic domains of gp130. This initiates several key downstream signaling pathways.

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal signaling cascade activated by IL-6.[9]

-

JAK Activation: Upon gp130 dimerization, associated JAKs (primarily JAK1, JAK2, and TYK2) are brought into close proximity, leading to their trans-phosphorylation and activation.[2]

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[2] These phosphorylated tyrosines serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2]

-

STAT Dimerization and Nuclear Translocation: Once recruited to the receptor complex, STAT3 is phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[7] This phosphorylation event causes STAT3 to dissociate from the receptor, form homodimers (or heterodimers with STAT1), and translocate to the nucleus.[7]

-

Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[10] Target genes of the IL-6/STAT3 axis are involved in inflammation, cell proliferation, survival, and the acute phase response.[11]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

IL-6 also activates the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and differentiation.[12]

-

SHP2 and Gab Recruitment: The phosphorylated tyrosine 759 on gp130 serves as a docking site for the SH2 domain-containing tyrosine phosphatase 2 (SHP2).[5][10] SHP2, in turn, can recruit the Grb2-associated binder (Gab) family of scaffolding proteins (Gab1 and Gab2).[2][13]

-

Ras Activation: The Gab/SHP2 complex facilitates the activation of the small GTPase Ras by promoting the exchange of GDP for GTP.[14]

-

Kinase Cascade: Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[15]

-

Regulation of Transcription Factors: Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell growth and differentiation.[15]

The Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another important downstream cascade of IL-6 signaling, primarily involved in promoting cell survival and proliferation.[16]

-

PI3K Activation: Similar to the MAPK pathway, the recruitment of Gab adapter proteins to the gp130/SHP2 complex can lead to the activation of Phosphatidylinositol 3-Kinase (PI3K).[17]

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[18]

-

Akt and PDK1 Recruitment: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane via their pleckstrin homology (PH) domains.[18]

-

Akt Activation and Downstream Effects: At the membrane, Akt is phosphorylated and activated by PDK1 and other kinases.[19] Activated Akt then phosphorylates a wide range of substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.[16][20]

Quantitative Data in IL-6 Signaling

The following tables summarize key quantitative parameters often encountered in the study of the IL-6 signaling pathway.

| Parameter | Interacting Molecules | Reported Value(s) | Reference(s) |

| Dissociation Constant (Kd) | IL-6 and sIL-6R | 0.5 - 34 nM | [14] |

| Tocilizumab (anti-IL-6R) and IL-6R | ~2.54 nM | [21] | |

| IL-6/sIL-6R complex and gp130 | ~60 pM | [21] |

Table 1: Binding Affinities in the IL-6 Receptor System.

| Cell Type | IL-6 Concentration Range | Duration of Stimulation | Observed Effect | Reference(s) |

| Various cell lines (in vitro) | 1 - 100 ng/mL | Varies (minutes to hours) | General cell stimulation | [1] |

| Human Brain Endothelial Cells | 0.1 - 100 ng/mL | 72 hours | Concentration-dependent increase in MCP-1 release | [20] |

| Pancreatic β-cell line | 0 - 100 pg/mL | 24 hours | Dose-dependent increase in insulin (B600854) secretion | [22] |

| Cardiac Myxoma Cells | 1 nmol/L | 5 - 120 minutes | Time-dependent phosphorylation of STAT3 and Akt | [23] |

Table 2: Typical Experimental Concentrations of IL-6 for In Vitro Studies.

| Cell Type/System | Stimulation | Fold Change in Phosphorylation | Time Point | Reference(s) |

| Injured Mouse Muscle | Endogenous IL-6 | ~280-fold increase in IL-6 mRNA | 1 day post-injury | [24] |

| Human Monocyte-derived DCs | IL-6 | ~2-fold increase in pSTAT3 | 20 minutes | [25] |

| Primary Human Skeletal Muscle | 25 ng/mL IL-6 | ~3.8-fold increase in pAMPK | Not specified | [26] |

Table 3: Examples of IL-6 Induced Signaling Changes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the IL-6 signaling pathway. Below are representative protocols for key experiments.

Co-immunoprecipitation of IL-6 Receptor and gp130

This protocol is designed to demonstrate the interaction between the IL-6 receptor complex components.

-

Cell Culture and Stimulation: Culture cells of interest (e.g., HepG2 cells) to 80-90% confluency. Stimulate with an appropriate concentration of IL-6 (e.g., 50 ng/mL) for a short duration (e.g., 15 minutes) at 37°C to induce receptor complex formation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).

-

Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and add protein A/G-agarose beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against one of the target proteins (e.g., anti-gp130 antibody). Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-IL-6R antibody).

Western Blot for Phospho-STAT3 (Tyr705)

This protocol quantifies the activation of STAT3 upon IL-6 stimulation.

-

Cell Treatment and Lysis: Plate cells and serum-starve overnight. Treat cells with IL-6 (e.g., 10-50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately place plates on ice, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 at tyrosine 705 (p-STAT3 Tyr705) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[2]

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization).[2][9]

-

Inhibitor/Activator Treatment: After 24 hours, treat the cells with test compounds or inhibitors.

-

IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-24 hours to activate the STAT3 pathway.[2]

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The resulting ratio is proportional to the transcriptional activity of STAT3.[2]

ELISA for IL-6 Quantification

This protocol is used to measure the concentration of IL-6 in biological samples like cell culture supernatants or serum.[13]

-

Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human IL-6.[13]

-

Standard and Sample Addition: Add standards of known IL-6 concentrations and the unknown samples to the wells in duplicate. Incubate for 2 hours at room temperature.[13]

-

Washing: Aspirate the contents and wash the wells several times with a wash buffer.[13]

-

Detection Antibody: Add a biotinylated detection antibody against IL-6 to each well and incubate for 1 hour at room temperature.[13]

-

Streptavidin-HRP: Wash the wells again and add streptavidin-HRP conjugate. Incubate for 1 hour.

-

Substrate Addition: After another wash step, add a TMB substrate solution to the wells. A color will develop in proportion to the amount of IL-6 present.

-

Stopping the Reaction and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[13]

-

Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of IL-6 in the samples.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: IL-6 Classic vs. Trans-Signaling Pathways.

Caption: The IL-6-induced JAK/STAT signaling cascade.

Caption: The MAPK and PI3K/Akt pathways downstream of IL-6.

Caption: A typical experimental workflow for IL-6 signaling analysis.

References

- 1. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The multi-site docking protein Grb2-associated binder 1 (Gab1) enhances interleukin-6-induced MAPK-pathway activation in an SHP2-, Grb2-, and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ras/Raf/MEK/Extracellular Signal-Regulated Kinase Pathway Induces Autocrine-Paracrine Growth Inhibition via the Leukemia Inhibitory Factor/JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the inhibitors of interleukin-6 signal transduction SHP2 and SOCS3 for desensitization of interleukin-6 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. GAB1 GRB2 associated binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. GAB2 GRB2 associated binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The multi-site docking protein Grb2-associated binder 1 (Gab1) enhances interleukin-6-induced MAPK-pathway activation in an SHP2-, Grb2-, and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. Interleukin-6 activates PI3K/Akt pathway and regulates cyclin A1 to promote prostate cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biologic sequelae of interleukin-6 induced PI3-K/Akt signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Response to IL-6 trans- and IL-6 classic signalling is determined by the ratio of the IL-6 receptor α to gp130 expression: fusing experimental insights and dynamic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Shp2 Plays a Critical Role in IL-6-Induced EMT in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IL-6 Receptor Classical and Trans-Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating a wide array of physiological and pathological processes, including inflammation, immune responses, and hematopoiesis. The diverse functions of IL-6 are mediated through two distinct signaling pathways: classical and trans-signaling. Understanding the nuances of these mechanisms is critical for the development of targeted therapeutics for a variety of inflammatory diseases and cancers. This guide provides a detailed technical overview of the core differences between IL-6 classical and trans-signaling, quantitative comparisons, detailed experimental protocols to differentiate these pathways, and visual representations of the signaling cascades.

Core Signaling Mechanisms: Classical vs. Trans-Signaling

The fundamental distinction between IL-6 classical and trans-signaling lies in the form of the IL-6 receptor (IL-6R) that initiates the signaling cascade.

Classical Signaling is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cell types, primarily hepatocytes, neutrophils, macrophages, and some lymphocytes[1][2][3]. This binding event induces the formation of a complex with the ubiquitously expressed signal-transducing subunit, glycoprotein (B1211001) 130 (gp130)[1]. The formation of a hexameric complex, consisting of two molecules each of IL-6, mIL-6R, and gp130, triggers the activation of intracellular signaling pathways[4]. Classical signaling is predominantly associated with the regenerative and anti-inflammatory activities of IL-6[5].

Trans-Signaling , in contrast, is mediated by a soluble form of the IL-6R (sIL-6R), which is generated through either alternative splicing of the IL6R mRNA or proteolytic cleavage of mIL-6R by metalloproteases like ADAM10 and ADAM17[6]. The sIL-6R binds to IL-6 in the extracellular space, and this IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R[2][3]. Due to the ubiquitous expression of gp130, trans-signaling dramatically expands the range of IL-6 responsive cells to include endothelial cells, smooth muscle cells, and fibroblasts[4][7]. This pathway is primarily linked to the pro-inflammatory responses associated with IL-6[8].

A natural inhibitor of trans-signaling is the soluble form of gp130 (sgp130), which can bind to the IL-6/sIL-6R complex and prevent its interaction with membrane-bound gp130[6].

Quantitative Data Presentation

Table 1: Ligand-Receptor Binding Affinities

| Interacting Molecules | Dissociation Constant (Kd) | Notes |

| IL-6 and mIL-6R | ~5.5 nM (low affinity) | Binding of this complex to gp130 increases the affinity. |

| IL-6/mIL-6R complex and gp130 | ~50 pM (high affinity) | Forms a stable hexameric signaling complex. |

| IL-6 and sIL-6R | 0.5 nM to 34 nM | The affinity is comparable to that of IL-6 for mIL-6R.[9] |

| Tocilizumab and sIL-6R | 2.54 ± 0.12 nmol/L | Tocilizumab is a humanized anti-IL-6R antibody.[10] |

Table 2: Typical Concentrations of Soluble Components in Human Serum

| Soluble Component | Concentration Range in Healthy Individuals | Notes |

| sIL-6R | 25 - 75 ng/mL | Levels can increase moderately during inflammation.[9] |

| sgp130 | 100 - 400 ng/mL | Acts as a natural buffer and inhibitor of IL-6 trans-signaling.[9] |

Table 3: Cell Type-Specific Expression of IL-6R and gp130

| Cell Type | mIL-6R Expression | gp130 Expression | Primary IL-6 Signaling Pathway |

| Hepatocytes | High | High | Classical |

| Neutrophils | High | High | Classical |

| Macrophages/Monocytes | High | High | Classical |

| CD4+ T-cells | Regulated (40-50% of CD4+CD8- thymocytes) | High | Both |

| Endothelial Cells | Low / Absent | High | Trans-Signaling |

| Smooth Muscle Cells | Low / Absent | High | Trans-Signaling |

| Fibroblasts | Low / Absent | High | Trans-Signaling |

Note: This table provides a general overview. Expression levels can vary depending on the tissue microenvironment and inflammatory state.[1][11][12]

Signaling Pathway Diagrams

Classical Signaling Pathway

Caption: IL-6 Classical Signaling Pathway.

Trans-Signaling Pathway

Caption: IL-6 Trans-Signaling Pathway.

Downstream Signaling Pathways: A Comparative Overview

Both classical and trans-signaling pathways converge on the activation of similar intracellular signaling cascades through gp130. However, the magnitude and duration of activation, as well as the cellular context, can lead to distinct biological outcomes.

-

JAK/STAT Pathway: This is the canonical pathway for IL-6 signaling. Upon gp130 dimerization, associated Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the intracellular domain of gp130. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for target genes. Studies have shown that trans-signaling can lead to a more sustained and intense activation of STAT3 compared to classical signaling[5].

-

Ras/MAPK Pathway: The Ras/mitogen-activated protein kinase (MAPK) pathway is also activated downstream of gp130. The tyrosine phosphatase SHP2 is recruited to a specific phosphorylated tyrosine residue on gp130, leading to the activation of the Ras/Raf/MEK/ERK cascade. This pathway is involved in cell proliferation and survival.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important signaling cascade activated by IL-6, contributing to cell survival and proliferation.

Emerging evidence suggests that trans-signaling preferentially activates the JAK/STAT pathway, while the activation of the Ras/MAPK and PI3K/Akt pathways may be more prominent in classical signaling in certain cell types[8]. Furthermore, classical signaling induces the expression of Suppressor of Cytokine Signaling 3 (SOCS3), which acts as a negative feedback inhibitor of JAK/STAT signaling. In contrast, trans-signaling can lead to the suppression of SOCS3, resulting in prolonged STAT3 activation and a pro-inflammatory state[8].

Experimental Protocols

Differentiating Classical and Trans-Signaling in vitro

This protocol outlines a general workflow to distinguish between the two signaling pathways using a cell line that expresses gp130 but not mIL-6R (e.g., Ba/F3-gp130 cells).

Caption: Experimental workflow to differentiate IL-6 signaling.

Detailed Methodology: Western Blot for p-STAT3

-

Cell Culture and Stimulation:

-

Plate cells (e.g., HEK293, HeLa, or specific cell line of interest) in 6-well plates.

-

Once cells reach 70-80% confluency, serum-starve for 4-6 hours.

-

Stimulate cells with either IL-6 (for classical signaling, if cells express mIL-6R) or a combination of IL-6 and sIL-6R (for trans-signaling) for various time points (e.g., 0, 15, 30, 60 minutes). A typical concentration for IL-6 is 10-50 ng/mL and for sIL-6R is 100-200 ng/mL.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total STAT3 as a loading control.

-

Detailed Methodology: Co-Immunoprecipitation (Co-IP) of the IL-6 Receptor Complex

-

Cell Culture and Stimulation:

-

Grow cells expressing the components of the IL-6 receptor complex to high density.

-

Stimulate with IL-6 (and sIL-6R if necessary) for a short period (e.g., 15 minutes) to induce complex formation.

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease and phosphatase inhibitors.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against one of the components of the complex (e.g., anti-gp130 or anti-IL-6R) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., probe for IL-6R if you immunoprecipitated with anti-gp130).

-

Detailed Methodology: STAT3 Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Stimulation:

-

After 24-48 hours, stimulate the cells with IL-6 or IL-6/sIL-6R.

-

-

Lysis and Luciferase Assay:

-

After the desired stimulation time (e.g., 6-24 hours), lyse the cells using the luciferase assay lysis buffer.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions of the dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of STAT3 activity compared to unstimulated control cells.

-

Conclusion

The distinction between IL-6 classical and trans-signaling is a critical aspect of IL-6 biology with profound implications for health and disease. While classical signaling is generally associated with homeostatic and regenerative functions, trans-signaling is a key driver of pro-inflammatory responses. The ability to experimentally dissect these two pathways is essential for the development of novel therapeutic strategies that can selectively target the detrimental effects of IL-6 while preserving its beneficial actions. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this dynamic field.

References

- 1. Relationship among serum levels of IL-6, sIL-6R, s gp130 and CD126 on T-cell in HIV-1 infected and uninfected men participating in the Los Angeles Multi-Center AIDS Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting Interleukin-6 Classic- and Trans-Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]

- 5. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Soluble Forms of the Interleukin-6 Family Signal Transducer gp130 Fine-tune the Blockade of Interleukin-6 Trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulated expression of gp130 and IL-6 receptor alpha chain in T cell maturation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Human GP130 Cytokine Receptor and Its Expression—an Atlas and Functional Taxonomy of Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of the Interleukin-6 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of the Interleukin-6 receptor (IL-6R), detailing the key scientific breakthroughs, experimental methodologies, and the evolution of our understanding of its critical role in cellular signaling.

Discovery and Cloning of the Interleukin-6 Receptor

The journey to understanding the Interleukin-6 receptor began with the identification of its ligand, Interleukin-6 (IL-6). In the late 1960s, the crucial role of T cells in antibody production was established, leading to the hypothesis that T-cell-derived soluble factors were necessary for B cell activation.[1][2] This factor, initially named B-cell stimulatory factor-2 (BSF-2), was successfully cloned in 1986 by a team of researchers led by Dr. Tadamitsu Kishimoto and Dr. Toshio Hirano.[1][3][4] Subsequently, it was discovered that other independently cloned molecules, such as IFN-β2 and a 26-kDa protein, were identical to BSF-2, which was then officially named IL-6.[1][2][5]

With the cloning of IL-6, the focus shifted to identifying its receptor. In 1988, the same group led by Kishimoto successfully cloned the complementary DNA (cDNA) encoding the human IL-6 receptor.[6][7][8] This seminal work revealed that the IL-6R is a protein of 468 amino acids, including a signal peptide, and a domain with similarity to the immunoglobulin (Ig) superfamily.[7] A key finding was that its cytoplasmic domain lacked a tyrosine/kinase domain, distinguishing it from many other growth factor receptors.[7]

A pivotal moment in understanding IL-6 signaling came with the discovery of a second, non-ligand-binding, signal-transducing protein, gp130, in 1989 and its subsequent cloning in 1990.[6][8][9] It was demonstrated that IL-6 first binds to the 80 kDa IL-6R (also known as gp80 or CD126), and this complex then associates with the 130 kDa gp130 (also known as CD130).[6][10][11] This association is crucial for high-affinity binding and the initiation of intracellular signaling.[9][12] The discovery of gp130 established a new paradigm in cytokine receptor biology, revealing that it is a shared signal transducer for several other cytokines, including leukemia inhibitory factor (LIF), oncostatin M (OSM), and ciliary neurotrophic factor (CNTF).[5]

Structure and Function of the IL-6 Receptor Complex

The functional IL-6 receptor is a complex composed of the IL-6R alpha subunit and the signal transducer gp130.[6] IL-6R is a type I cytokine receptor.[6] The mature human IL-6R is a transmembrane glycoprotein (B1211001) of 449 amino acids, with a large extracellular region, a transmembrane domain, and a cytoplasmic segment. The extracellular domain contains an Ig-like domain and conserved cysteine residues, as well as a WSxWS motif characteristic of the cytokine receptor family.

The binding of IL-6 to IL-6R is the initial step in signal activation. This initial interaction occurs with a relatively low affinity. However, the IL-6/IL-6R complex then recruits gp130, leading to the formation of a high-affinity signaling complex. Structural and biochemical studies have revealed that the fully assembled signaling complex is a hexamer, consisting of two molecules each of IL-6, IL-6R, and gp130.[4][13][14][15]

Quantitative Data on IL-6 Receptor Interactions

The binding affinities of IL-6 and its viral homolog (vIL-6) to the receptor components are critical for understanding the potency and specificity of signaling. The following table summarizes key quantitative data from the literature.

| Ligand | Receptor Component(s) | Dissociation Constant (Kd) | Reference |

| Human IL-6 | IL-6R | ~5.5 nM | |

| Human IL-6 | IL-6R/gp130 complex | ~50 pM |

Key Experimental Protocols

The discovery and characterization of the IL-6 receptor relied on a series of groundbreaking experimental techniques. Below are outlines of the core methodologies employed in the initial studies.

cDNA Cloning of the Human IL-6 Receptor

-

Objective: To isolate the gene encoding the human IL-6 receptor.

-

Methodology:

-

A cDNA library was constructed from a human T-cell line known to express the IL-6 receptor.

-

The library was screened using a high-throughput expression system in COS-7 cells.

-

Cells expressing the receptor were identified by their ability to bind radiolabeled IL-6.

-

The corresponding cDNA was isolated from the positive cells and sequenced to determine the amino acid sequence of the IL-6 receptor.[7]

-

Cloning of the Signal Transducer gp130

-

Objective: To identify and clone the signal-transducing component of the IL-6 receptor system.

-

Methodology:

-

Monoclonal antibodies were generated against a human placental cell line that responded to IL-6.

-

An antibody that could immunoprecipitate a 130-kDa protein (gp130) associated with the IL-6R was identified.

-

This antibody was used to screen a placental cDNA expression library.

-

Functional validation was performed by co-transfecting the cDNAs for IL-6R and gp130 into a murine IL-3-dependent cell line, which then proliferated in response to IL-6.[9]

-

IL-6 Receptor Signaling Pathways

The binding of IL-6 to its receptor complex initiates a cascade of intracellular signaling events. There are three primary modes of IL-6 signaling: classical, trans-signaling, and trans-presentation.

Classical Signaling

In classical signaling, IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of cells such as hepatocytes, macrophages, and neutrophils.[13] This complex then recruits two gp130 molecules, leading to the activation of associated Janus kinases (JAKs).[10] The activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription 3 (STAT3).[5][17] Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.[5] The classical signaling pathway is generally associated with the anti-inflammatory and regenerative effects of IL-6.[13][18]

Caption: Classical IL-6 signaling pathway.

Trans-Signaling

Trans-signaling occurs when IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by alternative splicing or proteolytic cleavage of the membrane-bound receptor.[13] The IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R.[10][11][18] Since gp130 is ubiquitously expressed, trans-signaling significantly broadens the range of cells that can respond to IL-6.[10][13] This pathway is predominantly associated with the pro-inflammatory activities of IL-6.[13][18]

Caption: IL-6 trans-signaling pathway.

Trans-Presentation

A third, more recently described mechanism is trans-presentation, where mIL-6R-expressing cells, such as dendritic cells, present IL-6 to adjacent T cells that express gp130 but not mIL-6R.[19][20] This juxtacrine signaling is important for T cell responses, particularly the differentiation of Th17 cells.[19]

Role in Disease and Therapeutic Targeting

The dysregulation of IL-6 signaling is implicated in a wide range of diseases, including autoimmune disorders like rheumatoid arthritis and Castleman's disease, as well as various cancers.[2][17] The foundational research by Kishimoto and others paved the way for the development of targeted therapies.[17] A humanized monoclonal antibody against the IL-6R, tocilizumab, was developed and has proven to be highly effective in treating these conditions by blocking both classical and trans-signaling pathways.[1][21][22] This represents a landmark achievement in translating basic scientific discovery into clinical practice.[1][5]

References

- 1. IL-6: from its discovery to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interleukin-6: discovery of a pleiotropic cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Japan Prize Foundation [japanprize.jp]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Interleukin-6 receptor - Wikipedia [en.wikipedia.org]

- 7. Cloning and expression of the human interleukin-6 (BSF-2/IFN beta 2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Historical overview of the interleukin-6 family cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular cloning and expression of an IL-6 signal transducer, gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]

- 12. Molecular cloning of a murine IL-6 receptor-associated signal transducer, gp130, and its regulated expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]

- 14. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]

- 16. karger.com [karger.com]

- 17. Tadamitsu Kishimoto - Wikipedia [en.wikipedia.org]

- 18. origene.com [origene.com]

- 19. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. Frontiers | Interleukin 6: at the interface of human health and disease [frontiersin.org]

The Role of the Interleukin-6 Receptor in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in the pathogenesis of a wide array of autoimmune diseases. Its signaling, mediated through the IL-6 receptor (IL-6R), drives inflammatory processes, modulates immune cell differentiation, and contributes to the systemic manifestations of these disorders. The dysregulated overproduction of IL-6 is a hallmark of conditions such as rheumatoid arthritis (RA), systemic juvenile idiopathic arthritis, and Castleman's disease.[1][2] Consequently, the IL-6 receptor has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of the IL-6 receptor's function in autoimmunity, the intricacies of its signaling pathways, and the clinical data supporting the efficacy of IL-6R-targeted therapies. Detailed experimental protocols are provided to facilitate further research in this dynamic field.

The Interleukin-6 Receptor and its Ligand

The functional receptor for IL-6 is a complex composed of two transmembrane glycoproteins: the IL-6 receptor alpha subunit (IL-6Rα, also known as gp80 or CD126) and the signal-transducing subunit glycoprotein (B1211001) 130 (gp130 or CD130).[3] IL-6Rα is the ligand-binding component and exists in both a membrane-bound form (mIL-6R) and a soluble form (sIL-6R).[4] The expression of mIL-6R is restricted to certain cell types, including hepatocytes and some leukocytes. In contrast, gp130 is ubiquitously expressed on nearly all cell types.[4][5]

IL-6 Receptor Signaling Pathways

IL-6 signaling is initiated through two primary mechanisms: classic signaling and trans-signaling. Both pathways culminate in the activation of intracellular signaling cascades, primarily the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][6]

Classic Signaling

Classic signaling occurs when IL-6 binds to the membrane-bound IL-6Rα on the surface of target cells. This binding induces the formation of a complex with gp130, leading to the homodimerization of gp130 and subsequent activation of associated JAKs.[5][7] This pathway is thought to be primarily involved in the regenerative and anti-inflammatory activities of IL-6.[8]

Trans-Signaling

Trans-signaling is mediated by the soluble IL-6R (sIL-6R), which is generated through proteolytic cleavage of mIL-6R or by alternative splicing.[9] The sIL-6R binds to IL-6 in the extracellular space, and this IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R.[4][7] This dramatically broadens the range of cells that can respond to IL-6. Trans-signaling is predominantly associated with the pro-inflammatory effects of IL-6 and is considered a key driver of chronic inflammation in autoimmune diseases.[7][9]

Role in Autoimmune Diseases

The overproduction of IL-6 is a key pathogenic factor in several autoimmune diseases, particularly rheumatoid arthritis.[10] In the synovial fluid of RA patients, elevated levels of IL-6 are found, which correlate with disease activity and joint destruction.[10][11] IL-6 contributes to the pathophysiology of RA through multiple mechanisms:

-

Promotion of Inflammation: IL-6 induces the production of acute-phase proteins such as C-reactive protein (CRP) and serum amyloid A (SAA).[10][12]

-

Immune Cell Differentiation: In combination with TGF-β, IL-6 promotes the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells, while inhibiting the development of regulatory T cells (Tregs).[1][13] This imbalance between Th17 and Treg cells is crucial in the breakdown of self-tolerance.

-

B Cell Activation and Autoantibody Production: IL-6 acts as a potent B-cell stimulating factor, promoting their differentiation into antibody-producing plasma cells and contributing to the production of autoantibodies.[1][13]

-

Joint Destruction: IL-6 stimulates synovial fibroblasts and macrophages to produce matrix metalloproteinases (MMPs) and receptor activator of nuclear factor kappa-B ligand (RANKL), which lead to cartilage degradation and bone resorption, respectively.[14]

Therapeutic Targeting of the IL-6 Receptor

Given its central role in the inflammatory cascade of autoimmune diseases, the IL-6 receptor has become a prime target for therapeutic intervention. Monoclonal antibodies that block IL-6R signaling have demonstrated significant efficacy in treating these conditions.

Mechanism of Action of IL-6R Inhibitors

IL-6R inhibitors are monoclonal antibodies that bind to either the soluble or membrane-bound forms of the IL-6 receptor, preventing IL-6 from binding and initiating downstream signaling.[11][15] This blockade effectively dampens the pro-inflammatory effects of IL-6.

Approved IL-6R Inhibitors

Two major IL-6R inhibitors are currently approved for the treatment of rheumatoid arthritis and other autoimmune conditions: Tocilizumab and Sarilumab.

-

Tocilizumab (Actemra®): A humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6 receptors.[16][17] It has a dissociation constant (Kd) of approximately 2.5 x 10⁻⁹ M.[4]

-

Sarilumab (Kevzara®): A fully human monoclonal antibody that also binds to both forms of the IL-6 receptor.[10] Sarilumab exhibits a higher binding affinity for IL-6Rα compared to tocilizumab, with a Kd of 12.8 pM.[10][13]

Clinical Efficacy in Rheumatoid Arthritis

The efficacy of Tocilizumab and Sarilumab in treating moderate to severe rheumatoid arthritis has been established in numerous Phase III clinical trials. Key endpoints in these trials include the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) and the Disease Activity Score in 28 joints (DAS28).

Table 1: Efficacy of Tocilizumab in Rheumatoid Arthritis (Selected Phase III Trials)

| Trial | Patient Population | Treatment | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | DAS28 Remission (%) |

| OPTION [18] | MTX-IR | TCZ 8 mg/kg + MTX | 59 | 37 | 12 | 33 |

| Placebo + MTX | 26 | 10 | 2 | 1 | ||

| TOWARD [17] | DMARD-IR | TCZ 8 mg/kg + DMARD | 61 | 38 | 20 | 30 |

| Placebo + DMARD | 25 | 10 | 2 | 3 | ||

| RADIATE [18] | TNF-IR | TCZ 8 mg/kg + MTX | 50 | 29 | 12 | 30 |

| Placebo + MTX | 10 | 4 | 1 | 2 | ||

| AMBITION [17] | MTX-naïve | TCZ 8 mg/kg monotherapy | 70 | 44 | 28 | 34 |

| MTX monotherapy | 53 | 34 | 15 | 12 |

MTX-IR: Inadequate response to methotrexate; DMARD-IR: Inadequate response to disease-modifying antirheumatic drugs; TNF-IR: Inadequate response to tumor necrosis factor inhibitors.

Table 2: Efficacy of Sarilumab in Rheumatoid Arthritis (Selected Phase III Trials)

| Trial | Patient Population | Treatment | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | DAS28-CRP Remission (%) |

| MOBILITY [14] | MTX-IR | Sarilumab 150mg q2w + MTX | 66.4 | 45.7 | 23.4 | 29.3 |

| Sarilumab 200mg q2w + MTX | 58.0 | 36.8 | 19.8 | 25.0 | ||

| Placebo + MTX | 33.4 | 15.3 | 5.3 | 6.7 | ||

| TARGET [14] | TNF-IR | Sarilumab 150mg q2w + csDMARD | 55.8 | 37.1 | 13.6 | 20.0 |

| Sarilumab 200mg q2w + csDMARD | 60.9 | 32.2 | 16.3 | 26.4 | ||

| Placebo + csDMARD | 33.7 | 18.0 | 6.7 | 8.9 | ||

| MONARCH [14] | MTX-intolerant/inappropriate | Sarilumab 200mg q2w monotherapy | 72.1 | 52.5 | 33.7 | 33.7 |

| Adalimumab 40mg q2w monotherapy | 58.4 | 39.9 | 20.2 | 20.2 |

csDMARD: conventional synthetic disease-modifying antirheumatic drug.

Safety Profile of IL-6R Inhibitors

The most common adverse events associated with IL-6R inhibitors are infections (particularly upper respiratory tract infections), neutropenia, and elevations in liver enzymes and lipid parameters.[19][20] Serious infections are a key safety concern, and patients should be monitored accordingly.

Table 3: Common Adverse Events with Tocilizumab and Sarilumab

| Adverse Event | Tocilizumab (All-exposed population, rate per 100 PY)[21] | Sarilumab (Pooled data from MOBILITY and TARGET) |

| Serious Infections | 4.7 | Higher incidence in sarilumab groups vs. placebo |

| Neutropenia | Not specified as rate | Dose-dependent decreases in neutrophil counts |

| Elevated ALT/AST | Not specified as rate | Dose-dependent increases in transaminases |

| Elevated Lipids (LDL, HDL, Triglycerides) | Not specified as rate | Increases observed |

PY: Patient-years.

Experimental Protocols

Measurement of IL-6 and sIL-6R by ELISA

This protocol outlines a standard sandwich ELISA for the quantification of IL-6 or sIL-6R in serum or plasma.

Materials:

-

96-well microplate

-

Capture antibody (specific for IL-6 or sIL-6R)

-

Recombinant human IL-6 or sIL-6R standard

-

Detection antibody (biotinylated, specific for IL-6 or sIL-6R)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Plate reader

Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the wells three times with 300 µL of wash buffer per well.

-

Blocking: Add 300 µL of blocking buffer to each well and incubate for at least 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Sample/Standard Incubation: Prepare serial dilutions of the standard protein. Add 100 µL of diluted standards, samples, and controls to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP solution to each well. Incubate for 20 minutes at room temperature in the dark.

-

Washing: Wash the wells five times.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[22]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.[22]

-

Reading: Read the absorbance at 450 nm within 30 minutes.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-6 or sIL-6R in the samples.

Western Blot for STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates by Western blotting.

Materials:

-

Cell culture reagents

-

IL-6

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Starve cells in serum-free media for 4-6 hours, then treat with IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[23]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[24]

-

Protein Quantification: Determine the protein concentration of the lysates.[24]

-

SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[24]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Washing: Repeat the wash step.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[24]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize for protein loading.

Flow Cytometry for Th17/Treg Analysis

This protocol is for the identification and quantification of Th17 and Treg cells from mouse splenocytes.

Materials:

-

Mouse spleens

-

RPMI-1640 medium

-

PMA, Ionomycin (B1663694), and Brefeldin A (or GolgiStop™)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A, anti-Foxp3, anti-CD25

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes.

-

In Vitro Stimulation: Stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (Brefeldin A or GolgiStop™) for 4-5 hours to promote intracellular cytokine accumulation.[25]

-

Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4, CD25).

-

Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization kit.

-

Intracellular Staining: Stain for intracellular markers (IL-17A and Foxp3).

-

Acquisition: Acquire the stained cells on a flow cytometer.

-

Analysis: Gate on CD4+ T cells. Within the CD4+ population, identify Th17 cells as IL-17A+ and Treg cells as CD25+Foxp3+.

Conclusion

The IL-6 receptor plays a multifaceted and critical role in the pathophysiology of autoimmune diseases. Its dual signaling capacity through classic and trans-signaling pathways allows it to exert a broad range of effects, with trans-signaling being a key driver of chronic inflammation. The development of highly effective IL-6R inhibitors has revolutionized the treatment landscape for patients with rheumatoid arthritis and other autoimmune conditions, underscoring the therapeutic importance of this target. Continued research into the nuances of IL-6R signaling and the long-term effects of its blockade will undoubtedly pave the way for even more refined and targeted therapies in the future.

References

- 1. Website [eprovide.mapi-trust.org]

- 2. quanticate.com [quanticate.com]

- 3. Interpretation of DAS28 and its components in the assessment of inflammatory and non-inflammatory aspects of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. Efficacy and safety of sarilumab in patients with rheumatoid arthritis stratified by age (<65 and ≥65 years): A post hoc analysis of Japanese Phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ard.bmj.com [ard.bmj.com]

- 8. academic.oup.com [academic.oup.com]

- 9. droracle.ai [droracle.ai]

- 10. Kevzara (Sarilumab): A Novel IL-6 Receptor Antagonist for Rheumatoid Arthritis [ahdbonline.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. KEVZARA® (sarilumab) Mechanism of Action | KEVZARA® (sarilumab) injection 200 mg [kevzara.com]

- 13. Differential Binding of Sarilumab and Tocilizumab to IL-6Rα and Effects of Receptor Occupancy on Clinical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of sarilumab in patients with active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Tocilizumab? [synapse.patsnap.com]

- 16. Tocilizumab - Wikipedia [en.wikipedia.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Tocilizumab in rheumatoid arthritis: efficacy, safety and its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ard.bmj.com [ard.bmj.com]

- 20. ard.bmj.com [ard.bmj.com]

- 21. Integrated safety in tocilizumab clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmgrp.com [bmgrp.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Metformin Attenuates Experimental Autoimmune Arthritis through Reciprocal Regulation of Th17/Treg Balance and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

IL-6 receptor structure and function analysis

An In-depth Technical Guide to Interleukin-6 (IL-6) Receptor Structure and Function Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating a wide array of biological processes, including immune responses, hematopoiesis, inflammation, and the acute phase response.[1][2] Its dysregulation is implicated in the pathophysiology of numerous diseases, such as rheumatoid arthritis, multiple myeloma, and Castleman's disease.[1] IL-6 exerts its effects through a complex receptor system involving a specific alpha receptor subunit (IL-6Rα) and a shared signal-transducing subunit, glycoprotein (B1211001) 130 (gp130).[1][2] Understanding the intricate details of the IL-6 receptor's structure, its activation mechanism, and the subsequent intracellular signaling cascades is critical for the development of targeted therapeutics. This guide provides a comprehensive technical overview of the IL-6 receptor's structure, function, and the key experimental methodologies used for its analysis.

IL-6 Receptor Structure and Complex Assembly

The functional IL-6 receptor complex is a hexamer, formed by the sequential and cooperative assembly of two molecules each of IL-6, the non-signaling IL-6Rα (also known as CD126), and the signal-transducing gp130 (also known as CD130).[3][4]

-

Interleukin-6 (IL-6): Human IL-6 is a 185 amino acid polypeptide that folds into a classic four-helix bundle structure.[3][5][6] It features distinct binding sites (termed Site 1, Site 2, and Site 3) that mediate its interactions with the receptor components.

-

IL-6 Receptor α (IL-6Rα): This is an 80 kDa ligand-binding transmembrane glycoprotein.[7] Its extracellular portion consists of an N-terminal immunoglobulin (Ig)-like domain (D1) and a cytokine-binding domain (CBD) comprised of two fibronectin type III-like domains (D2 and D3).[8] IL-6Rα binds IL-6 with low affinity via Site 1 on the cytokine.[3]

-

Glycoprotein 130 (gp130): A 130 kDa transmembrane protein that is the shared signal transducer for the IL-6 family of cytokines.[1] It is ubiquitously expressed on most cell types.[9] The extracellular region of gp130 contains an Ig-like domain, a cytokine-binding homology region (CHR), and several fibronectin type III domains.[10][11]

The assembly process begins with IL-6 binding to IL-6Rα, forming a high-affinity IL-6/IL-6Rα heterodimer.[3] This initial complex then recruits two gp130 molecules, leading to the formation of a stable hexameric (IL-6/IL-6Rα/gp130)₂ complex, which triggers intracellular signaling.[3][4][12]

Modes of IL-6 Signaling

IL-6 signaling can be initiated through three distinct mechanisms, which dramatically broadens the range of cells that can respond to the cytokine.[13]

-

Classic Signaling: This occurs on cells that express the membrane-bound IL-6Rα (mIL-6R), such as hepatocytes and some leukocytes.[13] IL-6 binds to mIL-6R, which then induces the homodimerization of gp130 and initiates intracellular signaling. This pathway is generally associated with regenerative and anti-inflammatory activities.[14]

-

Trans-Signaling: Cells that do not express mIL-6R can be stimulated by a complex of IL-6 bound to a soluble form of the IL-6Rα (sIL-6R).[13] sIL-6R is generated by proteolytic cleavage of the membrane-bound form. The IL-6/sIL-6R complex can directly engage the ubiquitously expressed gp130 on virtually any cell, leading to signal activation.[15] This pathway is predominantly linked to pro-inflammatory responses.[14][16]

-

Trans-Presentation: In this mode, a cell expressing mIL-6R (like a dendritic cell) "presents" IL-6 to a neighboring cell that expresses gp130 but not mIL-6R (like a T cell).[13] This juxtacrine interaction is important for specific immune cell communication, such as the polarization of Th17 cells.[13]

References

- 1. Interleukin-6: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interleukin-6: structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1.9 Å crystal structure of interleukin 6: implications for a novel mode of receptor dimerization and signaling | The EMBO Journal [link.springer.com]

- 4. wyatt.com [wyatt.com]

- 5. 1.9 A crystal structure of interleukin 6: implications for a novel mode of receptor dimerization and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1.9 A crystal structure of interleukin 6: implications for a novel mode of receptor dimerization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interleukin 6: R&D Systems [rndsystems.com]

- 8. pnas.org [pnas.org]

- 9. Therapeutic Targeting of the Proinflammatory IL-6-JAK/STAT Signalling Pathways Responsible for Vascular Restenosis in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the assembly of gp130 family cytokine signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glycoprotein 130 (gp130) and Interleukin-6 Receptor (IL-6R) Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies central to the relationship between Glycoprotein 130 (gp130) and the Interleukin-6 Receptor (IL-6R).

Introduction to the IL-6/IL-6R/gp130 System

Interleukin-6 (IL-6) is a pleiotropic cytokine with critical roles in inflammation, immune regulation, and cellular homeostasis.[1] Its biological activity is mediated through a receptor complex involving two key proteins: the IL-6 receptor (IL-6R, also known as gp80 or CD126) and the signal-transducing receptor subunit, Glycoprotein 130 (gp130 or CD130).[2][3] The assembly of this complex is a prerequisite for initiating intracellular signaling cascades.

The interaction occurs through two primary modes:

-

Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of specific cell types, such as hepatocytes and some leukocytes.[4][5][6] This initial binding event creates a composite interface that subsequently recruits and induces the homodimerization of the ubiquitously expressed gp130.[4][6] Classic signaling is predominantly associated with regenerative and anti-inflammatory responses.[7]

-

Trans-Signaling: A soluble form of the IL-6R (sIL-6R), generated by proteolytic cleavage of mIL-6R or by translation from a differentially spliced mRNA, can bind IL-6 in the extracellular space.[2][5][8] This IL-6/sIL-6R complex can then activate cells that only express gp130, vastly broadening the range of IL-6 target cells.[2][4][5] Trans-signaling is primarily linked to pro-inflammatory activities.[2][7]

The culmination of both pathways is the formation of a stable hexameric signaling complex, consisting of two molecules each of IL-6, IL-6R, and gp130.[9][10][11][12] This architectural assembly is the fundamental unit required for the activation of downstream signaling.[9]

Quantitative Binding Data

The assembly of the signaling complex is a sequential and cooperative process. The binding affinities between the components have been characterized using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). These values are critical for understanding the system's dynamics and for the development of targeted therapeutics.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| IL-6 and sIL-6R | Surface Plasmon Resonance | 22 nM | [6][13] |

| IL-6 and sIL-6R | Surface Plasmon Resonance | 30-50 nM | [8] |

| IL-6 and sIL-6R | Calorimetry | 9 nM | [8] |

| IL-6/sIL-6R complex and sgp130 | Calorimetry | 3 nM | [8] |

| IL-6/sIL-6R complex and sgp130 | Fluorescence Correlation Spectroscopy | 60 pM | [8] |

| Hyper-IL-6 and sgp130Fc | Surface Plasmon Resonance | 148 pM | [14] |

| IL-6/IL-6R complex and gp130 | Cellular Binding Assays | 10-60 pM | [6][8] |

Note: Binding affinities can vary depending on the experimental setup (e.g., solution-phase vs. cell-surface, recombinant protein constructs used). The affinity of the IL-6/sIL-6R complex for gp130 is significantly higher than that of IL-6 for IL-6R alone, highlighting gp130's role as an "affinity converter" that stabilizes the entire complex.[6]

Signaling Pathway Activation

The formation of the hexameric (IL-6/IL-6R/gp130)₂ complex brings the intracellular domains of the two gp130 molecules into close proximity, triggering the activation of associated Janus kinases (JAKs).[3][15] This initiates a cascade of phosphorylation events that serve as the primary signal transduction mechanism.

The JAK/STAT Pathway

The canonical signaling route for the IL-6 receptor complex is the JAK/STAT pathway.[5][16]

-

JAK Activation: Receptor dimerization activates the associated JAKs (primarily JAK1, JAK2, and TYK2), which phosphorylate each other (trans-phosphorylation).[1][16][17]

-

Receptor Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[1][16]

-

STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites act as docking stations for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][3][16] Once docked, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form stable dimers, and translocate into the nucleus.[15][16]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription.[16][18]

Other Signaling Pathways

In addition to the JAK/STAT pathway, gp130 activation can also trigger other important signaling cascades:

-

MAPK/ERK Pathway: The recruitment of the tyrosine phosphatase SHP2 to phosphorylated gp130 can lead to the activation of the Ras-Raf-MAPK cascade, which is involved in cell proliferation and differentiation.[2][5]

-

PI3K/AKT Pathway: This pathway, crucial for cell survival and growth, can also be activated downstream of gp130.[1][3]

Visualizing the IL-6 Signaling Process

The following diagrams illustrate the key molecular events in IL-6 signaling and a common experimental workflow.

References

- 1. origene.com [origene.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]

- 8. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wyatt.com [wyatt.com]

- 10. researchgate.net [researchgate.net]

- 11. High affinity interleukin-6 receptor is a hexameric complex consisting of two molecules each of interleukin-6, interleukin-6 receptor, and gp-130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of cytokine receptor trafficking determine signaling and functional selectivity | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. Exclusive inhibition of IL-6 trans-signaling by soluble gp130FlyRFc - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The JAK/STAT Pathway in Skeletal Muscle Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

IL-6 receptor isoforms and their biological significance

An in-depth technical guide on Interleukin-6 (IL-6) receptor isoforms and their biological significance is a substantial undertaking. Due to the complexity of the topic and the detailed requirements of the request, this document will be provided in a foundational format. Further, more specific inquiries can be addressed in subsequent interactions.

Introduction to the IL-6 Receptor System

Interleukin-6 is a pleiotropic cytokine with a wide range of biological activities, including the regulation of inflammation, immune responses, and hematopoiesis. The biological effects of IL-6 are mediated through its interaction with a specific receptor system composed of two main components: the IL-6 receptor (IL-6R, also known as gp80 or CD126) and the signal-transducing subunit gp130 (also known as CD130). The IL-6R exists in two main forms: a membrane-bound form (mIL-6R) and a soluble form (sIL-6R). These different isoforms play distinct roles in mediating the diverse functions of IL-6.

Generation of IL-6 Receptor Isoforms

The two primary isoforms of the IL-6 receptor, the membrane-bound IL-6R (mIL-6R) and the soluble IL-6R (sIL-6R), are generated through two distinct mechanisms:

-

Proteolytic Cleavage: The mIL-6R can be shed from the surface of cells through proteolytic cleavage by metalloproteinases, such as ADAM10 and ADAM17 (also known as TACE, TNF-α converting enzyme). This process is a major source of sIL-6R in the circulation.

-

Alternative Splicing: The gene encoding the IL-6R (IL6R) can undergo alternative splicing, leading to the production of a truncated mRNA transcript that lacks the transmembrane and intracellular domains. Translation of this mRNA results in the direct secretion of a soluble form of the receptor.

The relative contribution of these two mechanisms to the circulating pool of sIL-6R can vary depending on the cell type and the physiological or pathological context.

Signaling Pathways of IL-6 Receptor Isoforms

The signaling initiated by IL-6 is dependent on the formation of a complex between IL-6, IL-6R, and the signal-transducing subunit gp130. The two main signaling pathways are:

-

Classic Signaling: This pathway is initiated by the binding of IL-6 to the membrane-bound IL-6R (mIL-6R) on the surface of target cells. The IL-6/mIL-6R complex then associates with a homodimer of gp130, leading to the activation of the intracellular Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) cascade. Classic signaling is primarily associated with the functions of immune cells and hepatocytes.

-

Trans-Signaling: In this pathway, the soluble IL-6R (sIL-6R) binds to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then bind to gp130 on cells that do not express the mIL-6R, thereby initiating a signal in these otherwise unresponsive cells. This dramatically broadens the spectrum of IL-6 target cells to include endothelial cells, smooth muscle cells, and neurons. Trans-signaling is predominantly pro-inflammatory and has been implicated in the pathogenesis of various chronic inflammatory diseases.

A third, less well-characterized mechanism is cluster signaling , where IL-6 can induce the formation of IL-6R/gp130 clusters on the cell surface, leading to sustained signaling.

Caption: IL-6 Classic and Trans-Signaling Pathways and sIL-6R Generation.

Biological Significance of IL-6 Receptor Isoforms

The differential expression and function of mIL-6R and sIL-6R have profound biological implications.

Classic Signaling (mIL-6R):

-

Anti-inflammatory and Regenerative Functions: Classic signaling is primarily associated with the protective and regenerative effects of IL-6. For instance, it is crucial for the acute phase response in the liver, leading to the production of proteins that help to control inflammation and infection. It also plays a role in metabolic regulation and liver regeneration.

-

Immune Homeostasis: This pathway is involved in the differentiation of T helper 17 (Th17) cells and the regulation of B cell function.

Trans-Signaling (sIL-6R):

-

Pro-inflammatory Activities: Trans-signaling is largely considered to be the pro-inflammatory arm of the IL-6 system. The IL-6/sIL-6R complex can activate a wide range of cells that lack mIL-6R, leading to the production of pro-inflammatory mediators, recruitment of immune cells, and inhibition of apoptosis in T cells.

-

Role in Chronic Diseases: Dysregulated IL-6 trans-signaling has been implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. The elevated levels of sIL-6R found in the synovial fluid of rheumatoid arthritis patients are a classic example of its pathological role.

Quantitative Data on IL-6 Receptor Isoforms

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Kd) of IL-6 to mIL-6R | ~1 nM | Human | Scatchard analysis | |

| Binding Affinity (Kd) of IL-6 to sIL-6R | ~1 nM | Human | Surface Plasmon Resonance | |

| Binding Affinity (Kd) of IL-6/sIL-6R complex to gp130 | ~10 pM | Human | Surface Plasmon Resonance | |

| Normal Serum Concentration of sIL-6R | 25-50 ng/mL | Human | ELISA | |

| Serum Concentration of sIL-6R in Rheumatoid Arthritis | >100 ng/mL | Human | ELISA | |

| Relative contribution of proteolytic cleavage to sIL-6R | ~80-90% | Human (in vitro) | Cell-based assays | |

| Relative contribution of alternative splicing to sIL-6R | ~10-20% | Human (in vitro) | RT-PCR and cell-based assays |

Note: These values are approximate and can vary depending on the specific experimental conditions and assays used.

Experimental Protocols

Quantification of Soluble IL-6R (sIL-6R) by ELISA